Cas no 5426-62-0 (N-Benzyl-b-alanine)
N-Benzyl-b-alanine Chemical and Physical Properties
Names and Identifiers
-
- 3-(Benzylamino)propanoic acid
- 3-BENZYLAMINO-PROPIONIC ACID
- 3-benzylaminopropanoic acid
- 3-benzylaminopropionic acid
- benzylaminopropanoic acid
- N-benzyl-3-aminopropionic acid
- N-Benzyl-L-alanine
- RARECHEM AL BO 1091
- SR-01000579552-1
- b-Alanine,N-(phenylmethyl)-
- Cambridge id 5100474
- .beta.-Alanine (8CI), N-benzyl-
- Enamine_005551
- SR-01000579552
- AKOS000118531
- DTXSID40969268
- FT-0693717
- CS-0270028
- NSC-14302
- SCHEMBL2224632
- NSC14302
- QRDUQWYMGXZIKM-UHFFFAOYSA-N
- AT23512
- 3-(benzylamino)propanoicacid
- EN300-05377
- N-benzyl-beta-alanine
- HMS1409M07
- .beta.-Alanine (9CI), N-(phenylmethyl)-
- 5426-62-0
- EU-0029815
- N-Benzyl-.beta.-alanine
- N-Benzyl-b-alanine
-
- MDL: MFCD00540144
- Inchi: 1S/C10H13NO2/c12-10(13)6-7-11-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2,(H,12,13)
- InChI Key: QRDUQWYMGXZIKM-UHFFFAOYSA-N
- SMILES: OC(CCNCC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 179.09500
- Monoisotopic Mass: 179.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.5
- Topological Polar Surface Area: 49.3Ų
Experimental Properties
- Density: 1.129
- Boiling Point: 333.7 °C at 760 mmHg
- Flash Point: 155.6 °C
- Refractive Index: 1.545
- PSA: 49.33000
- LogP: 1.64180
N-Benzyl-b-alanine Security Information
- Hazard Category Code: 22
-
Hazardous Material Identification:
- HazardClass:IRRITANT
N-Benzyl-b-alanine Customs Data
- HS CODE:2922499990
- Customs Data:
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
N-Benzyl-b-alanine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM305008-5g |
3-(Benzylamino)propanoic acid |
5426-62-0 | 95% | 5g |
$640 | 2021-06-09 | |
| TRC | B125155-50mg |
N-Benzyl-b-alanine |
5426-62-0 | 50mg |
$ 58.00 | 2023-04-19 | ||
| TRC | B125155-100mg |
N-Benzyl-b-alanine |
5426-62-0 | 100mg |
$ 71.00 | 2023-04-19 | ||
| TRC | B125155-500mg |
N-Benzyl-b-alanine |
5426-62-0 | 500mg |
$ 199.00 | 2023-04-19 | ||
| Chemenu | CM305008-5g |
3-(Benzylamino)propanoic acid |
5426-62-0 | 95% | 5g |
$640 | 2022-06-11 | |
| A2B Chem LLC | AG18656-250mg |
3-(Benzylamino)propanoic acid |
5426-62-0 | 95% | 250mg |
$153.00 | 2023-12-30 | |
| A2B Chem LLC | AG18656-1g |
3-(Benzylamino)propanoic acid |
5426-62-0 | 95% | 1g |
$263.00 | 2023-12-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1340698-100mg |
3-(Benzylamino)propanoic acid |
5426-62-0 | 95+% | 100mg |
¥691.00 | 2024-05-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1340698-250mg |
3-(Benzylamino)propanoic acid |
5426-62-0 | 95+% | 250mg |
¥1254.00 | 2024-05-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1340698-1g |
3-(Benzylamino)propanoic acid |
5426-62-0 | 95+% | 1g |
¥2332.00 | 2024-05-09 |
N-Benzyl-b-alanine Related Literature
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on N-Benzyl-b-alanine
N-Benzyl-β-Alanine (CAS No. 5426-62-0): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
N-Benzyl-β-Alanine, chemically designated as CAS No. 5426-62-0, is a significant compound in the realm of chemical and pharmaceutical research. This β-amino acid derivative has garnered considerable attention due to its versatile applications in drug development, biochemical synthesis, and material science. The structural uniqueness of N-Benzyl-β-Alanine lies in its benzyl substituent attached to the β-carboxyl group, which imparts distinct chemical properties and reactivity, making it a valuable intermediate in various synthetic pathways.
The compound's molecular formula, C8H11NO2, reflects its composition of eight carbon atoms, eleven hydrogen atoms, two oxygen atoms, and one nitrogen atom. This precise molecular architecture contributes to its role as a building block in the synthesis of more complex molecules. In recent years, advancements in synthetic methodologies have enhanced the accessibility and purity of N-Benzyl-β-Alanine, facilitating its integration into cutting-edge research projects.
One of the most compelling aspects of N-Benzyl-β-Alanine is its utility in peptidomimetics and protease inhibition studies. The benzyl group provides a stable anchor for further functionalization, enabling the design of novel peptides with enhanced bioavailability and targeted pharmacological effects. Recent studies have highlighted its role in developing inhibitors for matrix metalloproteinases (MMPs), a family of enzymes implicated in various pathological conditions such as cancer metastasis and inflammation. The ability to modulate these enzymes holds promise for therapeutic intervention in chronic diseases.
In the field of medicinal chemistry, N-Benzyl-β-Alanine serves as a precursor for more sophisticated pharmacophores. Its incorporation into drug candidates has been associated with improved solubility and metabolic stability, critical factors for drug efficacy. For instance, derivatives of this compound have been explored as potential treatments for neurodegenerative disorders, where precise modulation of amino acid sequences can influence receptor binding and downstream signaling pathways.
The benzyl moiety in N-Benzyl-β-Alanine also plays a crucial role in material science applications. Researchers have leveraged its reactivity to develop novel polymers and coatings with tailored mechanical properties. These materials exhibit enhanced durability and biocompatibility, making them suitable for medical implants and tissue engineering scaffolds. The ability to fine-tune polymer backbones using such amino acid derivatives underscores the compound's versatility beyond traditional pharmaceutical applications.
Recent breakthroughs in computational chemistry have further illuminated the potential of N-Benzyl-β-Alanine. Molecular modeling studies suggest that subtle modifications to its structure can significantly alter its interactions with biological targets. This insight has driven the development of high-throughput screening platforms to rapidly identify optimized derivatives with desired pharmacological profiles. Such computational approaches are accelerating the discovery pipeline for new therapeutic agents.
The synthesis of N-Benzyl-β-Alanine itself has seen notable improvements, particularly in green chemistry methodologies. Researchers are increasingly employing catalytic processes that minimize waste and energy consumption while maintaining high yields. These sustainable practices align with global efforts to reduce the environmental footprint of chemical manufacturing, ensuring that compounds like this one can be produced responsibly.
Future directions for research on N-Benzyl-β-Alanine include exploring its role in modulating immune responses. Preliminary data suggest that certain derivatives may influence cytokine production and immune cell trafficking, offering potential applications in immunotherapy. Such findings are particularly exciting given the growing interest in personalized medicine approaches that leverage immune system modulation.
In conclusion, N-Benzyl-β-Alanine (CAS No. 5426-62-0) is a multifaceted compound with far-reaching implications across multiple scientific disciplines. Its unique structural features make it an indispensable tool for synthetic chemists, pharmacologists, and materials scientists alike. As research continues to uncover new applications and refine synthetic techniques, this compound is poised to remain at the forefront of innovation in chemical and pharmaceutical sciences.
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